4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid is an organic compound characterized by its complex structure, which includes a thiophene ring, a prop-2-enoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-thiophen-2-ylprop-2-enoyl chloride, which is then reacted with 4-aminobenzoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of the target compound, known for its role in the biosynthesis of folic acid.
Thiophene-2-carboxylic acid: Another thiophene derivative with applications in organic synthesis.
Cinnamic acid: Structurally similar due to the presence of the prop-2-enoyl group, used in the synthesis of various pharmaceuticals.
Uniqueness
4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid is unique due to the combination of the thiophene ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12N2O3S2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O3S2/c18-13(8-7-12-2-1-9-22-12)17-15(21)16-11-5-3-10(4-6-11)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21)/b8-7+ |
InChI Key |
UIUJCZSPMQHJQE-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.